2-Ethoxy-1-propanol
Description
Nomenclature and Isomeric Considerations of Ethoxypropanols
Ethoxypropanols are organic compounds that feature both an ether and an alcohol functional group, which imparts to them a useful combination of solvency characteristics. fishersci.se They are derived from the reaction of propylene (B89431) oxide with ethanol (B145695). researchgate.net The nomenclature and structural arrangement of these isomers are critical to understanding their distinct chemical and physical properties.
Distinction between 2-Ethoxy-1-propanol and 1-Ethoxy-2-propanol (B74678)
This compound and 1-ethoxy-2-propanol are structural isomers, meaning they share the same molecular formula, C5H12O2, but differ in the arrangement of their atoms. In this compound, the ethoxy group is attached to the second carbon of the propanol (B110389) chain, resulting in a primary alcohol. ecetoc.org Conversely, 1-ethoxy-2-propanol has the ethoxy group on the first carbon and a secondary alcohol group on the second carbon. chemrxiv.org This structural difference leads to variations in their physical and chemical properties, as detailed in the table below. ontosight.airesearchgate.netslideshare.netoecd.orgnist.govcarlroth.com
Interactive Data Table: Comparison of this compound and 1-Ethoxy-2-propanol Properties
| Property | This compound | 1-Ethoxy-2-propanol |
|---|---|---|
| CAS Number | 19089-47-5 | 1569-02-4 |
| Molecular Formula | C5H12O2 | C5H12O2 |
| Molar Mass (g/mol) | 104.15 | 104.15 |
| Boiling Point (°C) | 137.5 | 132 |
| Flash Point (°C) | 45.9 | 38-42 |
| Density (g/cm³ at 20°C) | 0.904 | 0.896-0.897 |
| Refractive Index | 1.4122 | 1.4050-1.4065 |
| Melting Point (°C) | -90 (estimate) | -90 to -100 |
| Water Solubility (g/100 mL at 25°C) | Soluble | 36.6 |
Stereoisomeric Forms and their Significance in Chemical Behavior
This compound possesses a chiral center at the second carbon atom, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-2-ethoxy-1-propanol and (S)-2-ethoxy-1-propanol. atamankimya.com While often supplied as a racemic mixture (an equal mixture of both enantiomers), the individual stereoisomers can exhibit different biological activities and reactivities in chiral environments.
The separation and analysis of enantiomers, known as chiral analysis, is crucial in fields such as pharmaceuticals and agrochemicals, where one enantiomer may be therapeutically active while the other is inactive or even detrimental. wikipedia.orglcms.cz Techniques like chiral chromatography, including gas chromatography (GC) and high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs), are employed to separate and quantify these stereoisomers. slideshare.netwikipedia.orgvt.edu The development of enantioselective synthesis methods, which produce a single, desired enantiomer, is a significant area of research in organic chemistry. cdnsciencepub.comnih.gov While specific studies detailing the differing biological or chemical activities of the (R) and (S) enantiomers of this compound are not abundant in publicly available literature, the principles of stereochemistry suggest that such differences are likely to exist and could be a subject for future investigation.
Historical Context of Glycol Ethers in Industrial and Academic Research
Glycol ethers have been in commercial use since the 1920s and 1930s, valued for their versatile solvent properties. mdpi.com They are broadly categorized into two main groups: the E-series, derived from ethylene (B1197577) glycol, and the P-series, derived from propylene glycol. mdpi.com
Historically, research and industrial applications heavily utilized E-series glycol ethers. However, in the latter half of the 20th century, toxicological studies raised concerns about the reproductive and developmental toxicity of some E-series ethers. lcms.czresearchgate.net This led to a significant shift in both industrial usage and research focus towards the P-series glycol ethers, which were generally found to be less toxic. vt.edu The dominant isomers of P-series glycol ethers, which possess a secondary hydroxyl group, are not readily metabolized to the acidic compounds associated with the toxicity seen in some E-series counterparts. wikipedia.org This transition has spurred further research into the synthesis, application, and toxicological profiles of P-series compounds like this compound.
Current State of Research on this compound: Gaps and Opportunities
Current research on propylene glycol ethers, including this compound, continues to explore their applications as effective and safer alternatives to some E-series solvents. fishersci.se They are utilized in a wide range of products, including coatings, cleaners, inks, and agricultural formulations. atamanchemicals.comcdnsciencepub.com Recent studies have focused on optimizing their synthesis, for example, through the use of environmentally friendly ionic liquid catalysts to improve reaction efficiency and reduce waste. researchgate.net
Despite their widespread use, there are identifiable gaps and opportunities for future research on this compound:
Stereoisomer-Specific Research: There is a notable lack of research into the distinct chemical and biological properties of the (R) and (S) enantiomers of this compound. Investigations into the enantioselective synthesis and the specific interactions of each isomer in biological systems or as chiral synthons could unveil novel applications.
Advanced Applications: While well-established as a solvent, further research could explore more specialized applications. For instance, its use as a chemical intermediate in the synthesis of more complex molecules, such as pharmaceuticals or specialized polymers, is an area ripe for exploration. researchgate.net
Kinetic and Mechanistic Studies: Detailed kinetic and mechanistic studies of reactions involving this compound are not extensively reported. A deeper understanding of its reaction pathways could lead to more efficient industrial processes and the development of novel catalytic systems. mdpi.com
Toxicological Nuances: Although P-series glycol ethers are generally considered less toxic than their E-series counterparts, long-term, low-level exposure and the potential for neurodegenerative effects are areas that warrant continued investigation to ensure comprehensive safety profiles. researchgate.net Research into the metabolic pathways of this compound specifically would further enhance this understanding.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethoxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-3-7-5(2)4-6/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDUBNVYPMOFDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90864870 | |
| Record name | 2-Ethoxy-1-propanol | |
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Molecular Weight |
104.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19089-47-5 | |
| Record name | 2-Ethoxy-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19089-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Ethoxy-1-propanol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019089475 | |
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| Record name | 2-Ethoxy-1-propanol | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethoxypropanol | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 2-ETHOXY-1-PROPANOL | |
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Advanced Synthetic Methodologies for 2 Ethoxy 1 Propanol
Catalytic Ethoxylation of Propylene (B89431) Oxide with Ethanol (B145695)
The industrial production of 2-ethoxy-1-propanol typically involves the base-catalyzed reaction of propylene oxide with ethanol. atamanchemicals.comwikipedia.org This process is highly exothermic and requires careful temperature control to prevent runaway reactions. wikipedia.org
Mechanistic Investigations of Base-Catalyzed Ring-Opening Reactions
The base-catalyzed ring-opening of propylene oxide by ethanol proceeds via a nucleophilic attack of the ethoxide ion on the epoxide ring. core.ac.uklibretexts.org This reaction is an example of an SN2 (substitution, nucleophilic, bimolecular) mechanism. libretexts.orgumich.edu The base, typically sodium hydroxide (B78521) or potassium hydroxide, deprotonates ethanol to form the more nucleophilic ethoxide ion. wikipedia.orgcore.ac.uk
The ethoxide ion then attacks one of the carbon atoms of the propylene oxide ring. Due to steric hindrance from the methyl group on the propylene oxide molecule, the attack predominantly occurs at the less substituted carbon atom (the primary carbon). core.ac.ukresearchgate.net This regioselectivity leads to the formation of the "normal" product, this compound, almost exclusively. core.ac.uk The alternative "abnormal" product, 1-ethoxy-2-propanol (B74678), is formed in much smaller quantities. core.ac.uk The high degree of strain in the three-membered epoxide ring facilitates the ring-opening process, even though alkoxides are generally poor leaving groups. libretexts.org Quantum chemical studies have supported this mechanism, indicating that the anionic ring-opening polymerization of propylene oxide proceeds through the nucleophilic attack of the secondary alcohol propagating anion on the monomer. psu.edu
In contrast, acid-catalyzed reactions of propylene oxide with ethanol can lead to a mixture of normal and abnormal products. core.ac.uk The acid catalyst protonates the oxygen atom of the epoxide, weakening both carbon-oxygen bonds and allowing the alcohol to attack either the primary or secondary carbon. core.ac.uk
Role of Catalyst Design in Regioselectivity and Yield
The choice of catalyst is crucial in controlling the regioselectivity and yield of the reaction. Basic catalysts, such as sodium hydroxide, sodium ethoxide, and potassium hydroxide, strongly favor the formation of this compound. wikipedia.orgcore.ac.uk For instance, the use of sodium hydroxide or sodium ethoxide can lead to the almost quantitative formation of the normal product. core.ac.uk
Recent research has explored the use of ionic liquids as environmentally friendly catalysts for this reaction. researchgate.net Certain acetate (B1210297) ionic liquids have shown higher catalytic efficiencies than traditional basic catalysts like NaOH. researchgate.net This enhanced performance is attributed to a proposed electrophilic-nucleophilic dual activation mechanism. researchgate.net The basicity of the ionic liquids has been shown to correlate with their catalytic activity. researchgate.net
Solid acid catalysts, such as sulfonated resins or zeolites, are also employed, particularly in industrial-scale continuous-flow processes. vulcanchem.com While acidic catalysts can lead to a mixture of isomers, their use in fixed-bed reactors can improve efficiency and reduce waste. core.ac.ukvulcanchem.com The design of the catalyst, including its acidic or basic properties, directly influences the reaction pathway and the resulting product distribution. researchgate.net For example, catalysts with moderate basic sites are effective in dissociating the alcohol and promoting the desired reaction. researchgate.net
Table 1: Comparison of Catalysts in Propylene Glycol Ether Synthesis
| Catalyst Type | Predominant Product | Mechanism | Advantages |
| Basic (e.g., NaOH, KOH) | This compound (Normal) | SN2 | High regioselectivity, high yield of the desired isomer. core.ac.uk |
| Acidic (e.g., H₂SO₄, Zeolites) | Mixture of isomers | SN1/SN2 Hybrid | Can be used in continuous flow systems, potentially reusable. core.ac.ukvulcanchem.com |
| Ionic Liquids (e.g., Acetate-based) | This compound (Normal) | Dual Activation | Environmentally benign, high catalytic efficiency. researchgate.net |
This table provides a simplified comparison of different catalyst types used in the synthesis of propylene glycol ethers.
Continuous Flow Processes and Scalability Studies
While traditional production of propylene glycol ethers often utilizes semi-batch systems, there is a growing shift towards continuous processes to enhance productivity and safety. frontiersin.orgaidic.it Continuous flow reactors, such as fixed-bed reactors with solid acid catalysts, offer advantages like improved efficiency and waste reduction through reactant recycling. vulcanchem.com
Continuous processes for alkoxylation reactions are being actively researched, with various reactor configurations being explored, including tubular reactors, loop reactors, and microreactors. frontiersin.orgaidic.itgoogle.com These systems allow for better control of reaction parameters, especially the significant heat generated during the exothermic reaction. wikipedia.orgfrontiersin.org For instance, loop continuous systems have shown promise in achieving high ethoxylation degrees while maintaining safety. researchgate.net Studies have demonstrated that continuous reactors can achieve high conversion rates and productivities. For example, a continuous stirred-tank reactor (CSTR) system has been used for the ethoxylation of alcohols with complete conversion of ethylene (B1197577) oxide. frontiersin.org The scalability of these continuous processes is a key area of investigation to meet the industrial demand for propylene glycol ethers. frontiersin.org
Alternative Synthetic Routes to this compound
Exploration of Novel Reaction Pathways and Precursors
While the reaction of propylene oxide with ethanol is the primary route, researchers are exploring alternative pathways. One such method is the Williamson ether synthesis, which involves the alkylation of propylene glycol with a suitable ethylating agent like diethyl sulfate (B86663) under basic conditions. Another approach involves the reaction of 1-chloro-2-propanol (B90593) or 2-chloro-1-propanol with a base to form propylene oxide in situ, which then reacts with ethanol. wikipedia.org
Other potential precursors for this compound include 1-chloro-2-ethoxypropane and 1-bromo-2-ethoxypropane. chemsrc.com The dehydration of propylene glycol, which can be derived from renewable glycerol (B35011), has also been investigated as a route to propylene oxide, a key starting material. dicp.ac.cn
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles are increasingly being applied to the synthesis of this compound to reduce environmental impact and improve safety. imist.mamlsu.ac.in A significant focus is on developing more environmentally friendly catalysts, such as the aforementioned ionic liquids, which can offer higher efficiency and milder reaction conditions compared to traditional catalysts. researchgate.net
Another key aspect of green chemistry is the use of renewable feedstocks. mlsu.ac.in Glycerol, a byproduct of biodiesel production, is an attractive renewable starting material. dicp.ac.cn Processes are being developed to convert glycerol to propylene glycol, which can then be used to synthesize propylene oxide and subsequently this compound. dicp.ac.cnrsc.org
Solvent-free reaction conditions are also a goal of green chemistry. core.ac.ukubc.ca While some alternative synthetic methods may still require solvents, the ideal green process would minimize or eliminate their use. core.ac.uk The development of catalysts that are highly active and selective under solvent-free conditions is an ongoing area of research.
Utilization of Bio-derived Feedstocks for Sustainable Production
The transition towards a more sustainable chemical industry has spurred research into the production of chemicals from renewable resources. researchgate.net For the synthesis of this compound, this involves utilizing bio-derived ethanol and sourcing the propylene oxide precursor from biomass. Bioethanol is readily produced through the fermentation of sugars from crops like corn and sugarcane, or from cellulosic feedstocks. cmu.eduwiley-vch.de The production of propylene from biomass is less direct but can be achieved through several routes, including the dehydration of bio-based propanols. cmu.eduresearchgate.net For instance, 2-propanol can be derived from the acetone, butanol, ethanol (ABE) fermentation process, which can then be dehydrated to propylene. cmu.edu
One sustainable approach involves the ethoxylation of 1-alkenes, such as propylene, with bioethanol. Research has demonstrated the use of zeolite beta catalysts in a liquid-phase, continuous-flow process for the selective hydroalkoxylation of 1-hexene (B165129) with ethanol, suggesting a pathway for similar reactions with propylene. researchgate.net This method offers high selectivity for the 2-alkoxyalkane product. researchgate.net The use of bioethanol in this process contributes to the "green" character of the final product. researchgate.net
Another significant bio-based route starts with glycerol, a co-product of biodiesel production. Through electrocatalysis under alkaline conditions, glycerol can be converted into a mixture of valuable chemicals, including 1,2-propanediol. This 1,2-propanediol can then be a precursor for propylene oxide, which subsequently reacts with ethanol to form this compound. This pathway is part of a broader strategy to upgrade biomass-derived platform molecules into higher-value chemicals. cmu.edu
The following table summarizes key aspects of these sustainable production strategies:
| Feedstock | Key Process | Intermediate(s) | Catalyst/Method | Significance |
| Bioethanol & Propylene (from bio-propanol) | Ethoxylation/Hydroalkoxylation | Ethoxy species | Zeolite beta | High selectivity, continuous process. researchgate.net |
| Glycerol | Electrocatalysis | 1,2-Propanediol | Alkaline conditions | Utilizes biodiesel co-product. |
| Bioethanol & Propylene Oxide (from bio-glycerol) | Ring-opening of epoxide | Ethoxide ion | Base-catalyzed | Integrates multiple bio-derived streams. |
Purification and Characterization of High-Purity this compound for Research Applications
For research applications, particularly in fields like organic synthesis and pharmaceutical formulations, the availability of high-purity this compound is crucial. ontosight.ai Purification of the synthesized product is typically necessary to remove unreacted starting materials, catalysts, and byproducts.
A common industrial synthesis involves the reaction of propylene oxide with ethanol, often using a basic catalyst like sodium hydroxide. Initial purification steps may involve neutralizing the catalyst followed by distillation to separate the desired this compound isomer from the 1-ethoxy-2-propanol isomer and other impurities like diethyl ether and unreacted ethanol. fishersci.at Fractional distillation is a key technique, exploiting the differences in boiling points of the components.
For achieving the high purity required for research and as a reference standard, more advanced purification techniques may be employed. These can include preparative gas chromatography, which offers very high separation efficiency.
The characterization of high-purity this compound relies on a combination of analytical techniques to confirm its identity and quantify its purity. These methods are essential for quality control and for creating certified reference materials. lgcstandards.comsigmaaldrich.com
Key Characterization Techniques:
Gas Chromatography (GC): This is a primary method for determining the purity of this compound. vwr.com It effectively separates the this compound from its isomer, 1-ethoxy-2-propanol, and other volatile impurities. The area percentage of the peak corresponding to this compound provides a quantitative measure of its purity.
Mass Spectrometry (MS): Often coupled with GC (GC-MS), mass spectrometry helps to confirm the identity of the compound by analyzing its mass-to-charge ratio and fragmentation pattern. researchgate.netnist.gov The molecular weight of this compound is 104.15 g/mol . vwr.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of this compound, confirming the connectivity of atoms and distinguishing it from its isomer. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the hydroxyl (-OH) and ether (C-O-C) groups.
The table below outlines the analytical methods and their specific roles in the characterization of this compound.
| Analytical Technique | Purpose | Information Obtained |
| Gas Chromatography (GC) | Purity assessment and separation of isomers | Quantitative purity (e.g., ≥90.0%), detection of volatile impurities. vwr.com |
| Mass Spectrometry (MS) | Molecular identification | Molecular weight confirmation, fragmentation pattern. nist.gov |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation | Connectivity of atoms, confirmation of isomeric structure. researchgate.net |
| Infrared (IR) Spectroscopy | Functional group identification | Presence of hydroxyl and ether functional groups. |
For use as a certified reference material in applications like environmental testing, the production and characterization are performed under stringent quality management systems such as ISO 17034. lgcstandards.com
Chemical Reactivity and Derivatization of 2 Ethoxy 1 Propanol
Reduction Reactions and Functional Group Transformations
Reduction reactions involving 2-Ethoxy-1-propanol can be conceptualized in two main ways: the reduction of its corresponding ketone (1-ethoxy-2-propanone) back to the alcohol, or the cleavage of the ether bond. These transformations are key for altering the compound's functional groups.
The reduction of the ketone derivative of this compound, 1-ethoxy-2-propanone, regenerates the secondary alcohol functionality. This conversion is a fundamental transformation in organic synthesis. A variety of reducing agents can accomplish this, primarily by delivering a hydride ion (H⁻) to the electrophilic carbonyl carbon.
Common reducing agents for this purpose include complex metal hydrides. The choice of agent can influence the reaction's selectivity and conditions.
Interactive Table of Reducing Agents for Ketone Reduction
| Reducing Agent | Formula | Typical Application |
| Sodium Borohydride | NaBH₄ | A mild and selective reducing agent, commonly used for reducing ketones and aldehydes. It is often used in protic solvents like ethanol (B145695) or methanol (B129727). |
| Lithium Aluminum Hydride | LiAlH₄ | A very powerful and reactive reducing agent capable of reducing ketones, aldehydes, esters, and carboxylic acids. It must be used in anhydrous, aprotic solvents like diethyl ether or THF. |
| Hydrogen Gas (with catalyst) | H₂ | Catalytic hydrogenation using catalysts like Raney Nickel, Platinum, or Palladium is an effective method for reducing ketones to alcohols. |
The carbon atom bearing the hydroxyl group in this compound is a chiral center. The reduction of the prochiral ketone, 1-ethoxy-2-propanone, can therefore produce a racemic mixture of two enantiomers (R- and S-2-Ethoxy-1-propanol). However, modern synthetic methods allow for chirality control, leading to the preferential formation of one enantiomer. This is known as asymmetric or enantioselective reduction.
Asymmetric reduction can be achieved using several strategies:
Chirally Modified Hydride Reagents: Using stoichiometric amounts of reducing agents like lithium aluminum hydride (LAH) or sodium borohydride that have been modified with chiral ligands (e.g., chiral alcohols or amines) can induce enantioselectivity.
Catalytic Asymmetric Reduction: This is a more efficient approach that uses a catalytic amount of a chiral catalyst.
Transfer Hydrogenation: In this method, a hydrogen atom is transferred from a simple hydrogen donor molecule (like isopropanol or formic acid) to the ketone, mediated by a chiral transition metal catalyst (often based on ruthenium, rhodium, or iridium).
Asymmetric Hydrogenation: This involves the direct use of hydrogen gas in the presence of a chiral transition metal catalyst, such as those incorporating chiral phosphine ligands like BINAP.
These methods are crucial for the synthesis of enantiomerically pure alcohols, which are important building blocks in the pharmaceutical and fine chemical industries.
Nucleophilic Substitution Reactions of the Ethoxy Group
The ether linkage in this compound is generally stable and unreactive towards many reagents. However, under specific and typically harsh conditions, the C-O bond of the ether can be broken. This cleavage is most commonly achieved via a nucleophilic substitution reaction promoted by strong acids.
The reaction is initiated by the protonation of the ether oxygen by a strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI). This step converts the ethoxy group into a good leaving group (ethanol). Following protonation, a nucleophile (the halide ion, Br⁻ or I⁻) attacks one of the adjacent carbon atoms, displacing the leaving group and cleaving the ether bond.
The specific mechanism, either Sₙ1 or Sₙ2, depends on the structure of the groups attached to the ether oxygen. unizin.orgmasterorganicchemistry.com
Sₙ2 Mechanism: For ethers with primary or secondary alkyl groups, the reaction proceeds via an Sₙ2 pathway. The nucleophile attacks the less sterically hindered carbon atom. In this compound, the ethyl group is a primary carbon center, while the propyl group is secondary. Therefore, the halide nucleophile would preferentially attack the carbon of the ethyl group. This would result in the formation of a haloethane (e.g., bromoethane) and 1,2-propanediol.
Sₙ1 Mechanism: If one of the alkyl groups attached to the ether oxygen is tertiary, the reaction can proceed through a more stable tertiary carbocation intermediate via an Sₙ1 mechanism. This is not the primary pathway for this compound.
Ethers are resistant to cleavage by bases or most nucleophiles under normal conditions because the alkoxide ion (RO⁻) is a poor leaving group. masterorganicchemistry.comchemistrysteps.com Therefore, acidic conditions are almost always required to facilitate this transformation.
Replacement by Halides, Amines, and Other Nucleophiles
The conversion of the hydroxyl group in this compound into other functional groups is a key aspect of its derivatization. This typically requires converting the -OH group, which is a poor leaving group, into a species that can be more easily displaced by a nucleophile.
Replacement by Halides
The hydroxyl group can be replaced by a halide (Cl, Br, I) through reaction with hydrogen halides (HX). The reaction proceeds by first protonating the hydroxyl group to form an oxonium ion (-OH2+), which contains the excellent leaving group, water. libretexts.orglibretexts.org A halide ion then acts as a nucleophile to displace the water molecule. libretexts.org For secondary alcohols like this compound, this substitution can occur via two competing mechanisms: the unimolecular nucleophilic substitution (SN1) and the bimolecular nucleophilic substitution (SN2). jove.comorgosolver.com The specific conditions, such as the solvent and the concentration of the hydrogen halide, determine which mechanism predominates. jove.com
Alternative reagents can be used to achieve this transformation under milder conditions, which are often preferred to avoid the harsh acidity of HX. Reagents such as thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination are effective for converting primary and secondary alcohols into the corresponding alkyl halides. openstax.org These reactions typically avoid the formation of carbocation intermediates and thus prevent rearrangements that can occur in SN1 reactions. openstax.org
Replacement by Amines
Direct replacement of the hydroxyl group by an amino group is generally not feasible. A more common and effective method is reductive amination. This process involves the conversion of the alcohol to an amine via a carbonyl intermediate. wikipedia.org In this approach, the secondary alcohol group of this compound would first be oxidized to its corresponding ketone, 1-ethoxy-2-propanone. This ketone then reacts with an amine (such as ammonia or a primary amine) to form an imine intermediate. masterorganicchemistry.com The imine is subsequently reduced in situ to form the final amine product. masterorganicchemistry.com Common reducing agents for this process include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.com This method is highly versatile for creating a wide range of substituted amines.
Reactions with Other Nucleophiles
The hydroxyl group of this compound can also be converted into a potent nucleophile itself. By reacting the alcohol with a strong base, such as sodium hydride (NaH), the corresponding alkoxide is formed. This alkoxide is a much stronger nucleophile than the original alcohol and can participate in reactions like the Williamson ether synthesis. In this synthesis, the 2-ethoxy-1-propoxide ion could react with a primary alkyl halide to form a new, more complex ether.
Stereochemical Outcomes of Substitution
The carbon atom bearing the hydroxyl group in this compound is a chiral center. Consequently, substitution reactions at this position can have specific stereochemical outcomes, depending on the reaction mechanism.
SN1 Mechanism: If the substitution proceeds via an SN1 pathway, the reaction involves the formation of a planar carbocation intermediate after the departure of the leaving group (water). masterorganicchemistry.com The incoming nucleophile can then attack this flat intermediate from either face with nearly equal probability. libretexts.org This results in a mixture of products with both retention and inversion of the original stereochemistry, a process known as racemization. masterorganicchemistry.comquora.com
SN2 Mechanism: In an SN2 reaction, the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group in a single, concerted step. masterorganicchemistry.com This backside attack forces the stereochemistry at the carbon center to invert, much like an umbrella flipping inside out in the wind. This process is known as Walden inversion and results in a product with the opposite configuration to the starting alcohol. masterorganicchemistry.com
Secondary alcohols like this compound are borderline substrates that can react via either SN1 or SN2 pathways, often resulting in a mixture of products with both inverted and retained stereochemistry. orgosolver.commasterorganicchemistry.com Therefore, reactions with hydrogen halides are generally not stereospecific for secondary alcohols. chemistrysteps.com However, using reagents like SOCl₂ or PBr₃ typically favors the SN2 mechanism, leading to a product with a predictable inversion of configuration. chemistrysteps.com
| Reagent(s) | Predominant Mechanism | Stereochemical Result |
|---|---|---|
| HBr, HCl, HI | Mixed SN1 and SN2 | Mixture of Inversion and Retention (Racemization) |
| SOCl₂, PBr₃ | SN2 | Inversion of Configuration |
Thermal and Oxidative Degradation Mechanisms of this compound
The degradation of this compound under thermal stress involves complex reaction pathways, including both unimolecular dissociation and bimolecular reactions with other molecules present. While specific experimental studies on this compound are limited, computational studies on the closely related compound 2-ethoxyethanol (B86334) (2-EE) provide significant insight into the likely degradation mechanisms. acs.orgnih.gov
Unimolecular Dissociation Pathways
Under thermal conditions, this compound can undergo unimolecular dissociation, where the molecule breaks down without interacting with other molecules. Based on studies of 2-ethoxyethanol, several pathways are plausible. acs.orgnih.gov These reactions are typically endothermic, requiring an input of energy to proceed. nih.gov
Key potential dissociation pathways include:
Dehydration: Elimination of a water molecule to form an unsaturated ether.
Bond Fission: The breaking of C-C, C-O, or C-H bonds to form smaller radical or molecular species. A significant pathway for 2-ethoxyethanol involves C-O bond fission, generating radicals. rsc.org Another plausible reaction is the formation of ethanol and ethanal through a concerted transition state. acs.orgnih.gov
A computational study on 2-ethoxyethanol identified the formation of ethanol and ethanal as a highly plausible thermal degradation pathway, with a calculated activation barrier of 287 kJ mol⁻¹. acs.orgnih.gov
| Pathway Description | Potential Products | Activation Energy (kJ mol⁻¹) |
|---|---|---|
| Formation of Ethylene (B1197577) Glycol and Ethylene | Ethylene Glycol, Ethylene | 269 |
| Formation of Ethanol and Ethanal | Ethanol, Ethanal | 287 |
Bimolecular Reactions with Co-solvents and Environmental Impact
In the presence of co-solvents, this compound can undergo bimolecular reactions, where it reacts with another molecule. A computational study of 2-ethoxyethanol with ethanol as a co-solvent proposed several reaction pathways. nih.gov One of the more favorable pathways, with a lower activation energy of 221 kJ mol⁻¹, leads to the production of ether, molecular hydrogen, and the regeneration of an ethanol molecule. acs.orgnih.gov Other potential bimolecular reactions include pathways that yield diethyl ether and 1,2-ethanediol. nih.gov
Environmental Impact
The primary environmental impact concerning the degradation of this compound is its fate in the atmosphere. As a volatile organic compound (VOC), it can contribute to the formation of photochemical smog. The dominant atmospheric loss process for similar hydroxy ethers is their reaction with hydroxyl (OH) radicals during the daytime. This reaction initiates a cascade of further oxidative degradation steps, ultimately breaking the molecule down into smaller, more oxidized species like aldehydes, formates, and eventually CO₂.
Formation of Hazardous Decomposition Products
The thermal and oxidative degradation of this compound, particularly during combustion, can lead to the formation of hazardous products. Safety Data Sheets for this compound and related propylene (B89431) glycol ethers consistently list the primary hazardous decomposition products under fire conditions. carlroth.comcarlroth.comsolvet.cachemos.de
In the event of a fire, incomplete combustion will lead to the generation of toxic gases. redox.comgjchemical.com The main hazardous products formed are:
Carbon Monoxide (CO): A toxic gas produced during incomplete combustion. solvet.cagjchemical.com
Carbon Dioxide (CO₂): An asphyxiant at high concentrations and a primary product of complete combustion. carlroth.comsolvet.ca
Other potential decomposition products, depending on conditions such as temperature and oxygen availability, can include smoke, fumes, and other organic molecules such as aldehydes, alcohols, and other ethers. solvet.cagjchemical.com
| Condition | Common Hazardous Products |
|---|---|
| Combustion / High Heat | Carbon Monoxide (CO), Carbon Dioxide (CO₂) |
| Incomplete Combustion | Smoke, Fumes, Aldehydes, Other Alcohols and Ethers |
Spectroscopic and Computational Characterization of 2 Ethoxy 1 Propanol
Advanced Spectroscopic Analyses
Spectroscopy is a cornerstone in the identification and structural analysis of chemical compounds. By interacting with molecules using electromagnetic radiation, techniques like NMR, mass spectrometry, and infrared/Raman spectroscopy provide unique molecular fingerprints.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. While experimental spectra for 2-Ethoxy-1-propanol are not widely published, its structure allows for a clear prediction of the expected signals based on established chemical shift principles. sigmaaldrich.comoregonstate.edusigmaaldrich.com
¹H NMR: The proton NMR spectrum is expected to show five distinct signals corresponding to the different chemical environments of the protons. The protons on the carbon adjacent to the hydroxyl group (H-1) and the methine proton adjacent to the ether oxygen (H-2) would appear most downfield due to the deshielding effect of the electronegative oxygen atoms. pressbooks.publibretexts.org The hydroxyl proton signal is typically a broad singlet, and its position can vary. libretexts.org
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration |
|---|---|---|---|
| CH₃ (on propoxy) | ~1.1 | Doublet | 3H |
| CH₃ (on ethoxy) | ~1.2 | Triplet | 3H |
| OH | Variable (e.g., ~2.0-4.0) | Singlet (broad) | 1H |
| CH₂ (on ethoxy) | ~3.5 | Quartet | 2H |
| CH₂O (on propoxy) | ~3.4-3.6 | Multiplet | 2H |
| CHO (on propoxy) | ~3.7 | Multiplet | 1H |
¹³C NMR and DEPT: The ¹³C NMR spectrum is predicted to display five signals, as all five carbon atoms are in unique chemical environments. The carbons bonded to oxygen (C1, C2, and the ethoxy CH₂) are expected to be the most deshielded, appearing at higher chemical shifts. Distortionless Enhancement by Polarization Transfer (DEPT) NMR experiments are used to differentiate between CH, CH₂, and CH₃ groups. miamioh.edu A DEPT-135 experiment would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, confirming the assignments. miamioh.edu
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Phase |
|---|---|---|
| CH₃ (on ethoxy) | ~15 | Positive |
| CH₃ (on propoxy) | ~16 | Positive |
| CH₂ (on ethoxy) | ~66 | Negative |
| CH₂OH (C1) | ~68 | Negative |
| CHO (C2) | ~75 | Positive |
Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing its fragmentation pattern upon ionization. The electron ionization mass spectrum of this compound is available from the NIST Mass Spectrometry Data Center. nist.gov The compound has a molecular weight of 104.15 g/mol . nih.gov
The mass spectrum shows a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 104, confirming the molecular weight. The fragmentation is characteristic of an alcohol-ether. Key fragmentation pathways include alpha-cleavage (cleavage of a bond adjacent to an oxygen atom) and dehydration. The base peak at m/z 45 is likely due to the cleavage between C1 and C2, forming the stable [CH(CH₃)OCH₂CH₃]⁺ fragment, which then rearranges and fragments further, or more directly from the loss of the CH₂OH group from the parent ion, forming the [CH(CH₃)OCH₂CH₃]⁺ fragment. Another significant peak at m/z 59 corresponds to the [CH₂(OH)CH(CH₃)]⁺ fragment from cleavage of the ether bond.
| m/z | Relative Intensity | Proposed Fragment Ion | Plausible Origin |
|---|---|---|---|
| 104 | Low | [C₅H₁₂O₂]⁺ | Molecular Ion (M⁺) |
| 89 | Moderate | [M - CH₃]⁺ | Loss of a methyl group |
| 73 | Moderate | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical |
| 59 | High | [CH₂(OH)CHCH₃]⁺ | Ether C-O bond cleavage |
| 45 | 100% (Base Peak) | [C₂H₅O]⁺ or [CH₃CHO]H⁺ | Alpha-cleavage products |
| 31 | High | [CH₂OH]⁺ | Alpha-cleavage at C1-C2 |
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The resulting spectra serve as a unique "fingerprint" and identify the functional groups present.
Infrared (IR) Spectroscopy: An experimental IR spectrum for this compound would be dominated by a strong, broad absorption band in the 3600-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the alcohol group, broadened by hydrogen bonding. docbrown.infovscht.cz The region between 3000 cm⁻¹ and 2850 cm⁻¹ would feature multiple sharp peaks due to C-H stretching vibrations of the methyl and methylene (B1212753) groups. The C-O stretching vibrations for the primary alcohol and the ether linkage would result in strong absorptions in the 1150-1050 cm⁻¹ fingerprint region. docbrown.infodocbrown.info
Raman Spectroscopy: In a Raman spectrum of this compound, the C-H stretching modes (2800-3000 cm⁻¹) and C-C skeletal vibrations would be particularly prominent. acs.orgphysicsopenlab.org Raman spectroscopy is often used to study the conformational changes of hydrocarbon chains and the effects of solutes on the hydrogen-bonding structure of water. acs.orgresearchgate.net
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch (H-bonded) | 3600-3200 | Variable | Strong, Broad (IR) |
| C-H Stretch (sp³) | 3000-2850 | 3000-2850 | Strong (IR & Raman) |
| C-H Bend | 1470-1350 | 1470-1350 | Medium |
| C-O Stretch (Ether & Alcohol) | 1150-1050 | 1150-1050 | Strong (IR) |
| C-C Stretch | 1200-800 | 1200-800 | Strong (Raman) |
Computational Chemistry and Molecular Modeling
Computational methods are powerful complements to experimental techniques, providing insights into properties that are difficult to measure directly.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. While specific DFT studies on this compound are not prominent, research on analogous propylene (B89431) glycol ethers and propylene glycol itself demonstrates the utility of this approach. acs.orgrsc.orgresearchgate.net
DFT calculations can be employed to:
Optimize Molecular Geometry: Determine the lowest energy conformation of the molecule.
Predict Spectroscopic Properties: Calculate NMR chemical shifts and vibrational frequencies to aid in the interpretation of experimental spectra.
Analyze Electronic Properties: Map the electron density to visualize charge distribution and predict sites susceptible to nucleophilic or electrophilic attack. Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding chemical reactivity.
Elucidate Reaction Mechanisms: Model reaction pathways, such as the synthesis of glycol ethers from epoxides or their subsequent reactions. acs.orgrsc.org For example, DFT has been used to study the acid-catalyzed conversion of propylene glycol, revealing the thermodynamics and activation energies of different pathways. researchgate.net Such calculations could clarify the reactivity of the primary versus secondary hydroxyl groups in related structures.
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of the liquid state and intermolecular forces. Studies on related ethylene (B1197577) and propylene glycol ethers are highly informative for understanding the expected behavior of this compound. acs.orgrsc.orgnih.govmdpi.com
Key insights from MD simulations would include:
Hydrogen Bonding Network: this compound can act as both a hydrogen bond donor (via its -OH group) and an acceptor (via its hydroxyl and ether oxygens). MD simulations can quantify the extent of inter- and intramolecular hydrogen bonding. rsc.orgmdpi.com This is crucial for understanding its physical properties like viscosity and boiling point.
Liquid Structure: The arrangement of molecules in the liquid phase can be analyzed using tools like the Radial Distribution Function (RDF). RDFs can show the average distance and coordination number of neighboring molecules, revealing how they pack together. acs.orgnih.gov
Dynamic Properties: MD simulations can predict dynamic properties such as self-diffusion coefficients and rotational correlation times, which are related to the mobility of the molecules in the liquid.
Simulations on similar ether-alcohols have shown a complex interplay between intermolecular hydrogen bonds, which can form chains or rings, and weaker intramolecular hydrogen bonds between the hydroxyl hydrogen and the ether oxygen. mdpi.com
Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a compound with its biological activity or physicochemical properties. nih.govamazonaws.com These models are built upon the principle that the properties of a chemical are intrinsically linked to its molecular structure. By establishing a reliable quantitative relationship, QSAR enables the development of in-silico models to predict the activity of new or untested molecules, thereby reducing the need for extensive experimental testing. carlroth.com The development of a QSAR model involves several key stages: the creation of a dataset of compounds with known activities, the calculation of molecular descriptors that numerically represent the chemical structure, the development of a mathematical model using statistical methods, and rigorous validation of the model's predictive power. carlroth.com
In the context of industrial chemicals like this compound, a member of the propylene glycol ether family, QSAR models serve as valuable tools for predicting a range of endpoints, from physicochemical properties to toxicological effects. chemforward.org While specific, publicly available QSAR models developed exclusively for this compound are not extensively documented in the reviewed literature, numerous studies on related propylene glycol ethers and other organic solvents provide a strong basis for understanding how such models would be constructed and applied.
Research into the broader class of glycol ethers has utilized QSAR to predict various toxicological endpoints. For instance, studies have focused on predicting skin irritation potential. chemsrc.com These models often employ molecular descriptors related to a compound's ability to interact with and disrupt cellular membranes. chemsrc.com Significant descriptors in such models can include measures of lipophilicity (like the octanol-water partition coefficient, logP), molecular size and shape, and quantum chemical parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to a compound's reactivity. chemsrc.com For propylene glycol ethers, it has been observed that properties like skin permeability can be predicted using QSAR models, although some models may tend to over-predict the penetration rates for more hydrophilic members of this chemical family.
Furthermore, QSAR models have been developed to predict the ecotoxicity of organic chemicals, including those structurally similar to this compound. rsc.org These models are crucial for environmental risk assessment and often use descriptors that capture a chemical's bioavailability and reactivity in aquatic environments. rsc.org The accuracy of these predictive models is critical and is typically assessed through rigorous internal and external validation procedures to ensure their reliability for regulatory purposes, such as under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation in Europe. nih.govchemforward.org
The development of predictive models for the physicochemical properties of organic solvents, including ethers, is another significant application of QSAR, more specifically termed Quantitative Structure-Property Relationships (QSPR). acs.org These models can predict properties such as boiling point, density, and refractive index based on calculated molecular descriptors. acs.orgnist.gov For instance, a study on alkyl ethers utilized a novel set of valence topological parameters, along with connectivity and Wiener parameters, to construct regression models for predicting these key physical properties. nist.gov
Table 1: Potential Molecular Descriptors for QSAR Modeling of this compound
| Descriptor Class | Specific Descriptor Example | Predicted Endpoint |
| Lipophilicity | LogP (Octanol-Water Partition Coefficient) | Skin Permeability, Aquatic Toxicity |
| Topological | Wiener Index, Connectivity Indices | Boiling Point, Density, Refractive Index |
| Quantum Chemical | HOMO/LUMO Energies | Reactivity, Skin Irritation |
| Geometric | Molecular Surface Area, Molecular Volume | Bioavailability, Rate of Metabolism |
The table below presents some of the known physicochemical properties of this compound, which would serve as foundational data for the development and validation of QSPR models.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C5H12O2 tennantsdistribution.com |
| Molecular Weight | 104.15 g/mol tennantsdistribution.com |
| Boiling Point | 137.5 °C at 760 mmHg chemsrc.com |
| Flash Point | 45.9 °C chemsrc.com |
| Vapor Pressure | 3.0 mmHg at 25°C chemsrc.com |
| LogP | 0.08 chemsrc.com |
| Refractive Index | 1.408 chemsrc.com |
Applications in Chemical Synthesis and Materials Science Research
Role as a Solvent in Complex Organic Reactions
Due to its unique chemical properties, 2-ethoxy-1-propanol serves as a valuable solvent in various organic reactions. Its ability to dissolve a wide range of substances, including both polar and non-polar materials, makes it a versatile medium for chemical processes. atamanchemicals.comatamankimya.com
Facilitation of Specific Reaction Mechanisms
The molecular structure of this compound, containing both an ether and a hydroxyl group, can influence reaction pathways. For instance, in reactions involving epoxides, the solvent can play a role in the ring-opening mechanism. In base-catalyzed epoxide opening, a nucleophile attacks the less sterically hindered carbon of the epoxide ring in a typical SN2 reaction. openstax.org The reaction of 1,2-epoxypropane with an ethoxide ion, for example, occurs at the less substituted primary carbon to yield 1-ethoxy-2-propanol (B74678). openstax.org
In contrast, acid-catalyzed epoxide opening involves the protonation of the epoxide's oxygen atom, making it a better leaving group. openstax.orgmasterorganicchemistry.com The subsequent nucleophilic attack can then proceed. The solvent's ability to participate in or stabilize intermediates in such reactions is a critical aspect of its utility.
Impact on Reaction Kinetics and Thermodynamics
The choice of solvent can significantly affect the rate and equilibrium of a chemical reaction. While specific kinetic and thermodynamic studies focusing solely on this compound as the reaction medium are not extensively documented in readily available literature, general principles of chemical kinetics and thermodynamics apply. For instance, in the esterification of 1-methoxy-2-propanol (B31579) with acetic acid, the reaction rate is influenced by catalyst loading and temperature, while the equilibrium yield is affected by the molar ratio of reactants. mdpi.com It is reasonable to infer that similar principles would apply to reactions conducted in this compound.
Theoretical studies on related compounds, such as the gas-phase elimination of 2-hydroxyalkylbenzenes, demonstrate the complexity of competing reaction pathways and the influence of molecular structure on reaction kinetics. researchgate.net Furthermore, thermodynamic analyses of processes like the conversion of ethanol (B145695) to 1,3-butadiene (B125203) highlight the importance of temperature and pressure in determining reaction spontaneity and equilibrium. acs.org These examples underscore the fundamental role that the reaction environment, including the solvent, plays in dictating the energetic landscape of a chemical transformation.
Intermediate in the Synthesis of Specialty Chemicals
Beyond its role as a solvent, this compound is a valuable chemical intermediate, serving as a building block for the synthesis of a variety of more complex molecules. cymitquimica.comatamankimya.com
Precursor for Agro-chemicals and Pharmaceutical Intermediates
This compound and its derivatives are utilized in the synthesis of agrochemicals and pharmaceutical intermediates. atamankimya.comontosight.aiatamanchemicals.com While specific pathways are often proprietary, the functional groups of this compound allow for its incorporation into larger, more complex molecular architectures with potential biological activity. ontosight.ai For instance, derivatives of 2-propanol are known to be used in the development of herbicides, insecticides, and fungicides. ontosight.ai It also serves as an extractant in the pharmaceutical industry. atamanchemicals.com
Synthesis of Epoxides, Acid Ester Derivatives, and Plasticizers
The compound is a key intermediate in the production of other chemical products. It is used in the synthesis of epoxides, acid ester derivatives, and plasticizers. atamankimya.com The conversion of epoxides is a fundamental reaction in organic chemistry. For example, ethylene (B1197577) oxide is used to produce surfactants and is a precursor to polyethylene (B3416737) glycol. wikipedia.org The reactions of this compound would follow similar principles, allowing for the creation of a diverse range of downstream products.
Formulation Agent in Advanced Materials
The properties of this compound also lend themselves to applications in the formulation of advanced materials. It is used as a coalescing agent in water-borne latex coatings, helping in the formation of a continuous film and enhancing the performance of the coating. atamankimya.com Its excellent solvency makes it suitable for a wide variety of resins, including acrylics, epoxies, alkyds, polyesters, nitrocellulose, and polyurethanes. atamankimya.comatamanchemicals.comfishersci.at
The following table summarizes some of the physical and chemical properties of this compound:
| Property | Value |
| Molecular Formula | C5H12O2 |
| Molecular Weight | 104.15 g/mol fishersci.atbiosynth.com |
| Boiling Point | 137.5 °C biosynth.com |
| Density | 0.904 g/cm³ biosynth.com |
| Flash Point | 45.9 °C biosynth.com |
| Solubility in Water | Miscible cymitquimica.comatamanchemicals.com |
Coalescing Agent in Water-Based Coatings and Paints
This compound serves a critical function as a coalescing agent, particularly in the formulation of water-based latex paints and coatings. atamanchemicals.com The primary role of a coalescing agent is to facilitate the formation of a continuous, uniform film when the coating is applied and dried. In water-based systems, polymer particles are dispersed in water. As the water evaporates, these particles must fuse together, or coalesce, to form a durable film.
This process requires the polymer particles to soften and deform, which is governed by the formulation's minimum film formation temperature (MFFT). This compound is an effective coalescent for lowering the MFFT in water-borne latex coatings. atamankimya.com By temporarily plasticizing the polymer particles, it allows them to fuse at lower ambient temperatures, ensuring proper film integrity and appearance. fishersci.ca Its excellent solvency and compatibility with a wide range of resins contribute to its effectiveness in this role. chemcomplex.comatamanchemicals.com Research has shown that incorporating compounds like this compound improves the stability and performance of water-based paints, leading to better flow characteristics and optimized drying times without compromising the final quality of the finish.
Regulation of Flow, Leveling, and Coalescence in Surface Coatings
Beyond its role as a coalescing agent, this compound is widely employed in the surface coating industry to regulate the application properties of paints and coatings. atamanchemicals.comatamankimya.com Its ability to control flow, leveling, and coalescence is crucial for achieving a smooth, high-quality finish. chemcomplex.comatamanchemicals.com
Flow and leveling refer to the ability of a wet coating to spread out and form a smooth, uniform layer, eliminating application marks such as brush strokes or orange peel from spraying. This compound's moderate evaporation rate and excellent solvency for a diverse array of resins—including acrylic, epoxy, alkyd, polyester, nitrocellulose, and polyurethane—are key to this function. atamanchemicals.comfishersci.at By maintaining the coating in a liquid state for an optimal period, it allows surface tension to even out imperfections. atamanchemicals.com Its bifunctional nature, possessing both ether and alcohol functional groups, makes it miscible with both polar and non-polar substances, enhancing its versatility as a solvent in complex coating formulations. atamankimya.comatamanchemicals.com
The table below summarizes the key functions of this compound in surface coatings.
| Property | Function in Coatings | Benefit |
| Coalescence | Lowers the Minimum Film Formation Temperature (MFFT) of latex polymers. atamankimya.com | Ensures proper film formation under various temperature conditions, preventing cracking and ensuring durability. |
| Flow & Leveling | Acts as a solvent to reduce viscosity and control drying time. atamanchemicals.comchemcomplex.com | Promotes a smooth, uniform finish by allowing the coating to eliminate application marks. chemcomplex.com |
| Solvency | Dissolves a wide variety of resins (e.g., epoxies, acrylics, polyurethanes). atamanchemicals.comfishersci.at | Enhances compatibility of formulation components and ensures even distribution of pigments and resins. chemcomplex.com |
Application in Photoresists and Electronic Materials
In the field of materials science, particularly in the fabrication of microelectronics, this compound finds application as a solvent in specialized formulations like photoresists. atamanchemicals.comgoogle.com Photoresists are light-sensitive materials used in photolithography to create patterned coatings on substrates, a fundamental process in manufacturing semiconductor devices. googleapis.com
The solvent system is a critical component of a photoresist formulation, as it must dissolve the resin, photosensitizer, and other additives into a homogenous solution that can be applied as a uniform thin film onto a silicon wafer. googleapis.com 1-Ethoxy-2-propanol is cited as a suitable solvent for this purpose, alongside other glycol ethers and their acetates. google.com For instance, the related compound propylene (B89431) glycol monomethyl ether acetate (B1210297) (PGMEA) is widely used in photoresist formulations and for edge bead removal after the spin coating process. atamanchemicals.comeastman.comdakenchem.com The purity of the solvent is paramount in these applications, with electronic-grade versions required to prevent contamination that could affect the performance of the final electronic components. ccp.com.tw
The table below lists various solvents utilized in photoresist formulations, highlighting the class of materials to which this compound belongs.
| Solvent Name | Chemical Class | Role in Photoresist |
| 1-Ethoxy-2-propanol | Glycol Ether | Main solvent for dissolving polymers and other components. google.com |
| Propylene Glycol Monomethyl Ether Acetate (PGMEA) | Glycol Ether Acetate | Widely used solvent for photoresist formulations and edge bead removal. atamanchemicals.comeastman.com |
| Ethyl Lactate | Alcohol / Ester | Component of solvent mixtures. google.com |
| 1-Methoxy-2-propanol | Glycol Ether | Component of solvent mixtures. google.com |
| Cyclohexanone | Ketone | Component of solvent mixtures. google.com |
| Anisole | Ether | Component of solvent mixtures. google.com |
Additionally, solvents like this compound are used in cleaning formulations within the electronics industry, effectively removing contaminants and flux residues from circuit boards and other components. atamanchemicals.com Stripping compositions designed to remove photoresists from substrates after the etching process may also contain various polar solvents, a category that includes glycol ethers. google.com.na
Environmental Fate and Ecotoxicological Research
Biodegradation in Aquatic and Terrestrial Environments
Biodegradation is a key process determining the persistence of 2-Ethoxy-1-propanol in water and soil. Its chemical structure as a glycol ether influences its susceptibility to microbial breakdown.
Anaerobic biodegradation is also a viable pathway, although it may occur at a slower rate. Research on a mixture of solvents including 1-ethoxy-2-propanol (B74678) indicated that it could be degraded anaerobically after a period of enzymatic development by the microbial community. unirioja.esresearchgate.net The degradation of 1-ethoxy-2-propanol under anaerobic conditions is linked to the degradation of its intermediates, such as acetone. unirioja.es
| Test Type | Duration | Degradation (%) | Environment | Reference |
| OECD 301D: Closed Bottle Test | 28 days | 68% | Aquatic (Aerobic) | scribd.com |
| OECD 301F: Manometric Respirometry Test | 28 days | 78% | Aquatic (Aerobic) | scribd.com |
| Activated Sludge | 48 hours | 97% | Aquatic (Aerobic) | researchgate.net |
| Industrial Activated Sludge | 28 days | 88% | Aquatic (Aerobic) | researchgate.net |
| EGSB Reactor | Not specified | High Removal Efficiency | Anaerobic | unirioja.esresearchgate.net |
The biotransformation of ether compounds like this compound is carried out by diverse microbial communities. nmb-journal.com Aerobic degradation is often initiated by monooxygenase enzymes, which hydroxylate the ether, making it susceptible to further breakdown. concawe.euwhiterose.ac.uk Bacteria capable of degrading ether pollutants, such as Pseudonocardia sp. strain ENV478, have been isolated and can utilize these compounds as a source of carbon and energy or degrade them via cometabolism. concawe.euasm.org Mixed microbial consortia have proven effective in the biodegradation of related solvents like 1-propanol (B7761284) and isopropanol. nih.gov
Under anaerobic conditions, a different set of microorganisms is responsible for degradation. Anaerobic granular sludge from industrial wastewater treatment has been shown to degrade 1-ethoxy-2-propanol. unirioja.es The process involves the conversion of the pollutant into intermediates and ultimately into biogas. unirioja.es The degradation of ethoxylated surfactants under anoxic conditions has been shown to be dependent on the presence of electron acceptors like nitrate, with microbial consortia facilitating the de-ethoxylation process. conicet.gov.ar
Bioaccumulation Potential and Environmental Mobility
The potential for a chemical to accumulate in organisms and its mobility within the environment are critical aspects of its ecotoxicological profile.
For this compound and its isomers, bioaccumulation is considered unlikely. thermofisher.comfishersci.at This is supported by its low octanol-water partition coefficient (log Pow), a key indicator of bioaccumulation potential. The log Pow for the isomer 1-ethoxy-2-propanol is reported to be 1 or less. scribd.comthermofisher.comfishersci.atfishersci.com An estimated bioconcentration factor (BCF) of 3.16 has been calculated for 1-ethoxypropan-2-ol, which signifies a low potential for accumulation in aquatic organisms. epa.ie
The compound is highly mobile in soil and water. thermofisher.comfishersci.at Its miscibility with water means it can readily spread in aquatic systems and leach through the soil profile. thermofisher.comfishersci.atfishersci.comfishersci.com This high mobility suggests that if released, this compound is more likely to be found dissolved in water than adsorbed to soil or sediment. fishersci.at
| Parameter | Value | Interpretation | Reference |
| Bioaccumulation Potential | Unlikely | Low risk of accumulating in organisms | scribd.comthermofisher.comfishersci.at |
| log Pow (1-Ethoxy-2-propanol) | <1 to 1 | Low lipophilicity, low bioaccumulation potential | scribd.comthermofisher.comfishersci.atfishersci.com |
| Bioconcentration Factor (BCF) (1-ethoxypropan-2-ol) | 3.16 (Estimated) | Low bioaccumulation potential | epa.ie |
| Mobility in Soil | Highly mobile | Likely to move with water through soil | thermofisher.comfishersci.at |
| Water Solubility | Miscible | Readily dissolves in and spreads with water | thermofisher.comfishersci.at |
Assessment of Bioaccumulation in Organisms
Bioaccumulation, the process by which a chemical substance is absorbed by an organism from water and food at a rate greater than that at which it is lost, is a key consideration in environmental risk assessment. For the propylene (B89431) glycol ethyl ether family, bioaccumulation is generally considered to be unlikely. thermofisher.comscribd.com
Detailed research into the isomer, 1-ethoxypropan-2-ol, estimates a Bioconcentration Factor (BCF) of 3.16, which suggests a low potential for the substance to accumulate in aquatic organisms. epa.ie However, for this compound specifically, some safety data sheets indicate that data on its bioaccumulative potential is not available. carlroth.comcarlroth.com This is further supported by findings that modeling software, such as the EPI (Estimation Program Interface) System, has been unable to estimate bioaccumulation rate constants for the specific structure of this compound. thegoodscentscompany.com
Table 1: Bioaccumulation Data for Ethoxy Propanol (B110389) Isomers
| Parameter | Value | Compound | Assessment | Source(s) |
|---|---|---|---|---|
| Bioconcentration Factor (BCF) | 3.16 (estimated) | 1-Ethoxypropan-2-ol | Low potential for bioaccumulation | epa.ie |
| Bioaccumulation Potential | Data not available | This compound | Not assessed | carlroth.comcarlroth.com |
| Bioaccumulation Estimate | Cannot be estimated | This compound | Not assessed via modeling | thegoodscentscompany.com |
Mobility in Soil and Water Systems
The mobility of a chemical in the environment is largely influenced by its water solubility and its tendency to adsorb to soil particles. This compound is soluble in water. thermofisher.comfishersci.atcymitquimica.com This property is a primary driver of its environmental transport.
Due to its water solubility, the compound is expected to be highly mobile in soil and is not likely to adsorb significantly to soil organic matter. thermofisher.comepa.iefishersci.at This high mobility means it has the potential to leach from soil into groundwater, and it is sometimes referred to as a groundwater pollutant. scribd.comfishersci.at Once in aquatic systems, its solubility facilitates its spread. thermofisher.comfishersci.at
It is important to note that while this is the general consensus, some data sheets for pure this compound and its isomer state that specific data on soil mobility is unavailable, highlighting a potential gap in targeted experimental research for the individual substance. carlroth.comcarlroth.comgjchemical.comchemicalbook.com
Table 2: Environmental Mobility Characteristics of this compound
| Environmental Compartment | Mobility Assessment | Rationale | Source(s) |
|---|---|---|---|
| Soil | Highly mobile | High water solubility | thermofisher.comepa.iefishersci.at |
| Water | May spread in water systems | Product is water soluble | thermofisher.comfishersci.at |
Environmental Monitoring and Analytical Detection in Complex Matrices
Effective environmental monitoring relies on the availability of robust analytical methods capable of detecting and quantifying substances in various environmental media. While extensive monitoring data for this compound is not widely published, methods developed for related alkoxyalcohols and glycol ethers are applicable and demonstrate the feasibility of its detection.
Development of Sensitive and Selective Detection Methods
The primary laboratory technique for the analysis of glycol ethers, including this compound, is gas chromatography (GC). nih.govresearchgate.net A specific and sensitive method has been developed for the simultaneous determination of 14 different alkoxyalcohols in consumer products using static headspace gas chromatography coupled with mass spectrometry (HSE-GC-MS). researchgate.net This method, which successfully separated the related isomer 1-Ethoxy-2-propanol, utilized a DB-wax column for chromatographic separation. researchgate.net
For workplace air monitoring of related compounds like 2-methoxy-1-propanol, standardized procedures such as OSHA Method 99, which employs gas chromatography with a flame ionization detector (GC-FID), are available. nih.gov For more complex environmental matrices like sediment, advanced analytical approaches have been developed for related compounds. One such method uses ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS-MS) for the analysis of alcohol ethoxylates, providing high sensitivity and rapid analysis. researchgate.net
Table 3: Analytical Methods for Detection of Ethoxy Propanol and Related Compounds
| Analytical Technique | Target Analyte(s) | Matrix | Source(s) |
|---|---|---|---|
| Headspace GC-MS | 14 alkoxyalcohols (incl. 1-Ethoxy-2-propanol) | Consumer Products (Wet Wipes) | researchgate.net |
| Gas Chromatography (GC-FID) | 2-Methoxy-1-propanol | Air | nih.gov |
| UPLC-MS-MS | Alcohol Ethoxylates | Sediment | researchgate.net |
Quantification in Environmental Samples (Air, Water, Soil)
While specific concentration data for this compound in ambient air, water, or soil is scarce in the available literature, the analytical methods developed for its detection provide established limits of detection (LODs).
The HSE-GC-MS method developed for a range of alkoxyalcohols reported LODs between 2 and 200 ng/mL. researchgate.net For the analysis of related alcohol ethoxylate metabolites in sediment samples, the UPLC-MS-MS method achieved even lower detection limits, typically below 0.5 ng/g. researchgate.net In air, the OSHA method for the related compound 2-methoxy-1-propanol has a reported detection limit of 20 parts per billion (ppb). nih.gov These findings indicate that sensitive methods exist for the quantification of this class of compounds in diverse environmental samples, should targeted monitoring be undertaken.
Table 4: Reported Detection Limits for Ethoxy Propanol and Related Compounds
| Analytical Method | Limit of Detection (LOD) | Matrix | Target Compound Class | Source(s) |
|---|---|---|---|---|
| HSE-GC-MS | 2 - 200 ng/mL | Aqueous | Alkoxyalcohols | researchgate.net |
| UPLC-MS-MS | < 0.5 ng/g | Sediment | Alcohol Ethoxylates | researchgate.net |
| GC-FID (OSHA 99) | 20 ppb (74 µg/m³) | Air | 2-Methoxy-1-propanol | nih.gov |
Toxicological and Mechanistic Studies
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies.tennantsdistribution.com
The toxicokinetics of glycol ethers, including 2-ethoxy-1-propanol, involve their entry into the body through various routes such as ingestion, inhalation, or dermal contact. nih.gov Once absorbed, these compounds are readily distributed throughout the body. ecetoc.org
Major Biotransformation Pathways and Metabolite Identification.tennantsdistribution.com
Glycol ethers like this compound undergo metabolism primarily through two main oxidative pathways. tennantsdistribution.comscribd.com The first and major pathway involves oxidation via alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH), leading to the formation of alkoxyacetic acids. tennantsdistribution.comscribd.comresearchgate.net Specifically for propylene (B89431) glycol ethers with a primary alcohol group, this enzymatic oxidation results in the corresponding alkoxy propionic acid. researchgate.net
A second, more minor pathway involves the microsomal cytochrome P450 (CYP) mixed-function oxidase system, which can lead to O-dealkylation. tennantsdistribution.comscribd.comeuropa.eu This process can produce propylene glycol, which then enters intermediary metabolism and can be further broken down to carbon dioxide. tennantsdistribution.comscribd.comeuropa.eu Additionally, conjugation reactions with glucuronide and sulfate (B86663) can occur. researchgate.net
For the related compound 2-ethoxyethanol (B86334), the primary biotransformation pathway is oxidation to ethoxyacetic acid, with some of this acid metabolite being conjugated with glycine (B1666218) to form N-ethoxy-acetyl glycine. nih.gov These two metabolites account for a significant portion of the administered dose eliminated in urine. nih.gov
The metabolism of propylene glycol dimethyl ether (PGDME), another related glycol ether, is believed to primarily involve O-demethylation by CYP450 enzymes, yielding 1-methoxy-2-propanol (B31579) (PGME) and methanol (B129727). europa.eu The PGME is then further metabolized. europa.eu
A study on the anaerobic degradation of diethyl ether by the bacterium Aromatoleum sp. strain HxN1 identified several metabolites, and a degradation pathway was proposed that involves the formation of this compound as an intermediate through etherification, hydrolysis, and reduction steps. researchgate.netresearchgate.net
Table 1: Major Biotransformation Pathways of this compound
| Pathway | Enzymes Involved | Major Metabolites |
| Oxidation (Major) | Alcohol Dehydrogenase (ADH), Aldehyde Dehydrogenase (ALDH) | Alkoxy Propionic Acid |
| O-Dealkylation (Minor) | Cytochrome P450 (CYP) Mixed-Function Oxidase | Propylene Glycol, Carbon Dioxide |
| Conjugation (Minor) | Uridine Diphosphate Glycosyltransferases (UGTs), Sulfotransferases (SULTs) | Glucuronide and Sulfate Conjugates |
Elimination Kinetics and Half-Life Determination.tennantsdistribution.com
Glycol ethers are generally eliminated from the body relatively quickly. nih.gov The elimination of many drugs and chemicals, including glycol ethers, often follows first-order kinetics, where a constant fraction of the substance is eliminated per unit of time. unil.chpharmacologycanada.org The half-life is the time it takes for the concentration of the substance to decrease by half. pharmacologycanada.orglibretexts.org
For the related compound 2-ethoxyethanol, the biological half-life in male rats was determined to be approximately 9.9 to 12.5 hours. nih.gov In a study with another propylene glycol ether, 1-tert-butoxypropan-2-ol, the half-life in mice was about 5 minutes at lower exposure concentrations and increased to approximately 14 minutes at higher concentrations. iarc.fr
The elimination of radioactivity from the blood of rats administered 2-amino-2-methyl-1-propanol (B13486) (AMP) was found to be biphasic, with a rapid initial phase (half-life of about 1 hour) followed by a slower phase (half-life of 41-69 hours). researchgate.net Most of the administered dose was eliminated in the urine within 48 hours. researchgate.net
Table 2: Elimination Half-Life of Related Glycol Ethers
| Compound | Species | Half-Life |
| 2-Ethoxyethanol | Rat | 9.9 - 12.5 hours |
| 1-tert-Butoxypropan-2-ol | Mouse | 5 - 14 minutes |
| 2-Amino-2-methyl-1-propanol | Rat | Biphasic: ~1 hour (alpha), 41-69 hours (beta) |
Tissue Distribution and Accumulation.tennantsdistribution.com
Following absorption, glycol ethers are widely distributed throughout the body. nih.govecetoc.org Studies have not shown significant accumulation of the parent glycol ether compounds. ecetoc.org
In a study with radiolabeled 2-ethoxyethanol in rats, the radioactivity was distributed throughout the body, and the only radiolabeled component identified in the testes was its metabolite, ethoxyacetic acid. nih.gov Biodistribution studies in mice with 2-[18F]fluoroethanol showed high initial radioactivity in all major organs, with very slow clearance. nih.gov In contrast, 3-[18F]fluoropropanol cleared rapidly from major organs, but there was evidence of defluorination and accumulation in bone. nih.gov
For 2-amino-2-methyl-1-propanol, only a small percentage of the administered dose was found in the tissues of rats 168 hours after dosing. researchgate.net
Mechanisms of Toxicity at the Cellular and Molecular Level
The toxicity of glycol ethers is often mediated by their metabolites. nih.gov For ethylene-based glycol ethers, the corresponding alkoxyacetic acids are the primary drivers of systemic toxicity. nih.govecetoc.org
Investigation of Target Organs and Cellular Damage.tennantsdistribution.com
For some ethylene (B1197577) glycol ethers, target organs include the bone marrow and testes, where they can cause toxicity. ecetoc.org The toxicity of 1,3-dichloro-2-propanol (B29581) (DCP) is thought to be due to its reactive metabolites, epichlorohydrin (B41342) (ECH) and dichloroacetone (DCA), with ECH being a known carcinogen in experimental animals. acs.org
Inhalation of 1-ethoxy-2-propanol (B74678) may cause drowsiness or dizziness, indicating the central nervous system as a potential target organ. tennantsdistribution.comchemicalbook.comthermofisher.com
Enzymatic Pathways Involved in Toxic Metabolite Formation.tennantsdistribution.com
The formation of toxic metabolites from glycol ethers is primarily an enzymatic process. As previously mentioned, alcohol dehydrogenase and aldehyde dehydrogenase are key enzymes in the oxidation pathway that produces alkoxyacetic acids, which are often the toxic species. nih.govresearchgate.net
The microsomal ethanol (B145695) oxidizing system (MEOS), which utilizes cytochrome P450 enzymes, particularly CYP2E1, is another pathway for ethanol metabolism that can generate reactive oxygen species (ROS) as toxic byproducts. scientificarchives.com This system is also involved in the metabolism of other alcohols and could play a role in the formation of toxic metabolites from glycol ethers. tennantsdistribution.comscribd.com The metabolism of DCP, for example, is known to involve CYP enzymes. acs.org
Apoptosis Induction and Cell Cycle Modulation by Derivatives
While specific studies on the apoptosis-inducing and cell cycle-modulating properties of this compound derivatives are not extensively documented in publicly available research, the well-studied metabolite of a related glycol ether, 2-methoxyethanol (B45455) (ethylene glycol monomethyl ether), provides a crucial mechanistic analogue. The primary metabolite of 2-methoxyethanol, methoxyacetic acid (MAA), has been shown to exert significant effects on cell cycle progression and apoptosis. e-century.usnih.govjst.go.jp
Research has demonstrated that MAA can suppress the growth of cancer cells by inducing both cell cycle arrest and programmed cell death (apoptosis). e-century.usjst.go.jp In studies on human prostate cancer cell lines, MAA was found to trigger apoptosis by down-regulating the expression of anti-apoptotic proteins, such as BIRC2 (cIAP1). e-century.us This down-regulation leads to the activation of effector caspases, like caspase-3 and caspase-7, which are key executioners of the apoptotic cascade. e-century.us
Furthermore, MAA-induced cell cycle arrest, primarily in the G1 phase, has been linked to the up-regulation of the p21 protein, a critical cell cycle inhibitor. e-century.usjst.go.jp This is followed by a decrease in the expression of cyclin-dependent kinases CDK2 and CDK4 at later stages. e-century.us The induction of p21 appears to occur through the inhibition of histone deacetylase (HDAC) activity, a mechanism that can alter gene expression without changing the DNA sequence itself. e-century.usnih.govjst.go.jp This effect on histone acetylation is a key factor in the testicular toxicity and spermatocyte death observed with MAA exposure. nih.gov The molecular events triggered by MAA in different cell types are summarized in the table below.
| Cell Type | Effect | Molecular Mechanism | Reference(s) |
| Human Prostate Cancer Cells | G1 Cell Cycle Arrest | Up-regulation of p21; Down-regulation of CDK2 and CDK4 | e-century.usjst.go.jp |
| Human Prostate Cancer Cells | Apoptosis Induction | Down-regulation of BIRC2 (cIAP1); Activation of caspase-3 and -7 | e-century.us |
| Rat Pachytene Spermatocytes | Apoptosis Induction | Increased expression of ERβ | e-century.us |
| Mouse Embryonic Limbs | Apoptosis Induction | Increased cleaved caspase-3 | nih.gov |
| Testicular Germ Cells | Altered Gene Expression | Hyperacetylation of core histones via HAT increase and HDAC decrease | nih.gov |
These findings with MAA suggest that the metabolic products of glycol ethers can be potent modulators of fundamental cellular processes like cell division and apoptosis. The specific metabolic pathways and resulting metabolites of this compound would be critical in determining whether its derivatives possess similar toxicological activities.
Comparative Toxicology of this compound and its Isomers/Related Glycol Ethers
The toxicology of glycol ethers is highly dependent on their chemical structure, with small variations leading to significant differences in their toxicological profiles. ecetoc.org This is particularly evident when comparing propylene glycol ethers (P-series), such as this compound, with ethylene glycol ethers (E-series). ecetoc.orgepa.govresearchgate.net
Structure-Activity Relationships in Glycol Ether Toxicity
The relationship between the chemical structure of glycol ethers and their toxicity is a well-established principle. The toxicity is largely determined by the nature of the alcohol (ethylene vs. propylene glycol) and the length and branching of the alkyl ether chain. ecetoc.org
The primary determinant of the distinct toxic profiles of P-series versus E-series ethers is their metabolism. E-series ethers like EGME and EGEE are metabolized via alcohol dehydrogenase to their respective alkoxyacetic acids (e.g., methoxyacetic acid, ethoxyacetic acid). ecetoc.org These acidic metabolites are responsible for the characteristic testicular, developmental, and hematological toxicity. ecetoc.org
In contrast, P-series ethers are metabolized to the corresponding alkoxypropionic acids. epa.gov These metabolites are either less toxic or are formed at a much slower rate, particularly from secondary alcohol isomers like this compound. epa.gov This difference in metabolic activation is the fundamental reason for the lower toxicity of P-series glycol ethers. researchgate.net
Key structure-activity principles include:
Glycol Base: Propylene glycol-based ethers are significantly less toxic than their ethylene glycol-based counterparts. researchgate.net
Isomer Position: For propylene glycol ethers, the presence of a secondary hydroxyl group (as in this compound) significantly reduces toxicity compared to the primary hydroxyl group isomer (1-ethoxy-2-propanol). ecetoc.orgepa.gov
Alkyl Chain Length: In the E-series, as the alkyl chain length increases (e.g., from methyl to butyl), the specific testicular and developmental toxicity decreases, but other effects like hemolysis (in rats) can become more prominent. ecetoc.orgecetoc.org
These structure-activity relationships underscore the importance of considering the specific chemical structure and its metabolism when evaluating the toxicological potential of any glycol ether. ecetoc.org
Regulatory Science and Risk Assessment Research
Hazard Classification and Labeling
The hazard classification and labeling of 2-ethoxy-1-propanol are governed by international and national regulations, primarily based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). According to the European Union's Regulation (EC) No 1272/2008 (CLP), this compound is classified as a flammable liquid. carlroth.comglycol-ethers.euchemos.de
Key Hazard Classifications:
Flammable Liquid: It is categorized as a Flammable Liquid, Category 3, with the hazard statement H226: Flammable liquid and vapour. carlroth.comchemos.decarlroth.com This classification is due to its flash point, which is approximately 40-45.9°C. carlroth.cominchem.org Above this temperature, it can form explosive vapor/air mixtures. inchem.org
Eye Irritation: Some classifications, particularly those provided by companies to the European Chemicals Agency (ECHA) in REACH registrations, identify it as causing serious eye irritation (Eye Irritation Category 2A, H319). europa.eusigmaaldrich.comcarlroth.com However, other sources state it shall not be classified as seriously damaging to the eye or eye irritant. carlroth.comcarlroth.com
Specific Target Organ Toxicity (Single Exposure): There are classifications that indicate it may cause drowsiness or dizziness (STOT SE 3, H336). europa.eufishersci.at
GHS Labeling Elements: The labeling for this compound typically includes the following:
Signal Word: Warning carlroth.comchemos.decarlroth.comeuropa.eucarlroth.comfishersci.at
Hazard Pictograms:
GHS02: Flame (for flammability) carlroth.comchemos.decarlroth.com
GHS07: Exclamation mark (for eye irritation and STOT SE) carlroth.com
Hazard Statements:
H226: Flammable liquid and vapour carlroth.comchemos.decarlroth.com
H319: Causes serious eye irritation sigmaaldrich.com
H336: May cause drowsiness or dizziness fishersci.at
Precautionary Statements: These include recommendations for prevention (e.g., P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking), response, storage, and disposal. chemos.desigmaaldrich.com
It is important to note that this compound is not classified as acutely toxic, a skin corrosive/irritant, a respiratory or skin sensitizer, a germ cell mutagen, or a carcinogen. carlroth.comcarlroth.com It is also not considered a substance with PBT (Persistent, Bioaccumulative, and Toxic) or vPvB (very Persistent and very Bioaccumulative) properties. carlroth.comcarlroth.com
Interactive Data Table: GHS Classification for this compound
| Hazard Class | Category | Hazard Statement | Source |
| Flammable liquids | 3 | H226: Flammable liquid and vapor | carlroth.comchemos.decarlroth.comsigmaaldrich.com |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation | sigmaaldrich.comcarlroth.com |
| Specific target organ toxicity — single exposure | 3 | H336: May cause drowsiness or dizziness | europa.eufishersci.at |
Occupational Exposure Limits and Monitoring Strategies
To protect workers from potential health risks associated with this compound, various occupational exposure limits (OELs) have been established by regulatory bodies. These limits define the maximum permissible concentration of a chemical in the workplace air.
Established Occupational Exposure Limits:
ACGIH (American Conference of Governmental Industrial Hygienists):
Threshold Limit Value - Time-Weighted Average (TLV-TWA): 50 ppm inchem.orgnih.govfishersci.comthermofisher.com
Short-Term Exposure Limit (STEL): 200 ppm inchem.orgnih.govfishersci.comthermofisher.com
NIOSH (National Institute for Occupational Safety and Health): While specific limits for this compound are not consistently listed, limits for related glycol ethers like 2-ethoxyethanol (B86334) are established at a TWA of 0.5 ppm. nj.govcdc.gov
OSHA (Occupational Safety and Health Administration): No specific Permissible Exposure Limit (PEL) for this compound is listed in some sources. thermofisher.com However, for the related compound 2-ethoxyethanol, the PEL is a TWA of 200 ppm. nj.govcdc.gov
European Union: Derived No Effect Levels (DNELs) have been established under REACH. For workers, the acute inhalation DNEL is 317 mg/m³, and the long-term inhalation DNEL is 211 mg/m³. epa.ie
Monitoring Strategies: Workplace monitoring is crucial to ensure that exposure levels remain below the established OELs. Strategies include:
Air Sampling: Regular air sampling should be conducted in areas where this compound is used. Methods like those described in BS EN 14042, MDHS70, and MDHS 88 for volatile organic compounds can be employed. thermofisher.com
Ventilation: Use of local exhaust ventilation and ensuring adequate general ventilation are key engineering controls to minimize airborne concentrations. inchem.orgfishersci.com For operations above 40°C, a closed system and ventilation are recommended. inchem.org
Personal Protective Equipment (PPE): When engineering controls are insufficient, workers should use appropriate PPE, including respiratory protection (e.g., organic vapor respirators), protective gloves, and safety spectacles or goggles. inchem.orgfishersci.com
Interactive Data Table: Occupational Exposure Limits for Propylene (B89431) Glycol Ethyl Ether
| Organization | Limit Type | Value | Skin Notation | Source |
| ACGIH | TWA | 50 ppm | Yes | inchem.orgnih.govfishersci.comthermofisher.com |
| ACGIH | STEL | 200 ppm | Yes | inchem.orgnih.govfishersci.comthermofisher.com |
| NIOSH (for 2-ethoxyethanol) | TWA | 0.5 ppm | Yes | nj.govcdc.gov |
| OSHA (for 2-ethoxyethanol) | TWA | 200 ppm | Yes | nj.govcdc.gov |
| EU (DNEL) | Acute Inhalation (Workers) | 317 mg/m³ | N/A | epa.ie |
| EU (DNEL) | Long-term Inhalation (Workers) | 211 mg/m³ | N/A | epa.ie |
Environmental Risk Assessment Methodologies
The environmental risk assessment for this compound involves evaluating its potential impact on different environmental compartments.
Key aspects of the environmental risk assessment include:
Environmental Fate:
Persistence and Degradability: this compound is considered readily biodegradable. sigmaaldrich.com It is not classified as hazardous to the aquatic environment. carlroth.com The substance is not considered to be persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB). carlroth.comcarlroth.comepa.ie
Mobility in Soil: Due to its water solubility, it is expected to be highly mobile in soils and may spread in water systems. fishersci.at
Bioaccumulation: There is no data available to suggest significant bioaccumulative potential. carlroth.comcpachem.com
Ecotoxicity:
Aquatic Toxicity: The substance is not classified as hazardous to the aquatic environment. carlroth.com A Predicted No Effect Concentration (PNEC) for water has been established at 10 mg/l. epa.ie
Exposure Assessment:
The assessment considers potential releases to the environment during its manufacture, formulation into mixtures, and use in various products like coatings and cleaning agents. europa.eu Industrial use is expected to occur in closed systems, minimizing direct release. shell.com
Methodologies for environmental risk assessment are guided by regulations like REACH in Europe, which require the submission of data on physicochemical properties, environmental fate, and ecotoxicity to determine the potential risks.
Regulatory Frameworks and Their Evolution for Glycol Ethers
The regulatory landscape for glycol ethers has evolved significantly due to concerns about the potential health effects of some members of this chemical family, particularly ethylene (B1197577) glycol-based ethers (E-series). ontosight.aianses.fr
Key Regulatory Frameworks:
European Union:
REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) Regulation (EC) 1907/2006: This is a primary framework governing the use of chemicals in the EU. Glycol ether producers have formed consortia to manage the registration of these substances and ensure data quality. glycol-ethers.eu this compound is registered under REACH. europa.eu
CLP (Classification, Labelling and Packaging) Regulation (EC) 1272/2008: This regulation aligns the EU system with the UN's GHS. glycol-ethers.euglycol-ethers.eu It mandates the classification and labeling of glycol ethers based on their hazards. glycol-ethers.eu
Worker Protection Directives: Several EU directives aim to protect workers from risks related to chemical agents, including Directive 98/24/EC. glycol-ethers.eu
United States:
Toxic Substances Control Act (TSCA): Administered by the Environmental Protection Agency (EPA), TSCA provides the authority to require reporting, record-keeping, and testing of chemical substances. gjchemical.com this compound is listed on the TSCA Inventory. gjchemical.com
OSHA's Hazard Communication Standard (29 CFR 1910.1200): This standard requires that chemical hazards be evaluated and that information concerning them be transmitted to employers and employees. sigmaaldrich.com
Evolution of Regulations: Historically, concerns were raised about the reproductive and developmental toxicity of certain E-series glycol ethers. ontosight.ai This led to increased scrutiny and regulatory action, including the classification of several glycol ethers as reprotoxic (Category 1B, H360). glycol-ethers.euanses.fr In response, industry has shifted towards propylene glycol-based ethers (P-series), such as this compound, which generally exhibit a more favorable toxicological profile and are not classified as carcinogens, mutagens, or reproductive toxicants. glycol-ethers.eushell.com The evolution of regulations has also pushed for the development of "greener" formulations with lower VOC content and improved biodegradability. futuremarketinsights.com Regulatory bodies like the French Agency for Food, Environmental and Occupational Health & Safety (ANSES) have been actively involved in evaluating exposure and proposing reference values for various glycol ethers. anses.fr
Future Research Directions and Emerging Applications
Novel Catalysts for Highly Selective Synthesis
The conventional synthesis of 2-ethoxy-1-propanol involves the reaction of propylene (B89431) oxide with ethanol (B145695). muscatchemical.com Future research is increasingly focused on developing novel catalysts to enhance the selectivity and efficiency of this process. The goal is to produce the desired isomer, this compound, with minimal byproducts.
One promising area of research involves the use of solid-base catalysts. Studies have shown that catalysts with moderate base strength can selectively synthesize 1-methoxy-2-propanol (B31579) from methanol (B129727) and propylene oxide, suggesting a similar potential for the synthesis of this compound. researchgate.net The key is to control the catalyst's acid-base properties to favor the formation of the secondary alcohol, which generally has lower toxicity. researchgate.net
Another avenue of exploration is the use of zeolite catalysts. For instance, zeolite beta has demonstrated high selectivity (over 90%) in the hydroalkoxylation of 1-hexene (B165129) with 1-propanol (B7761284) to produce 2-propoxyhexane. researchgate.net This suggests that zeolites could be effective catalysts for the selective reaction between ethanol and propylene oxide.
Furthermore, research into borane-catalyzed synthesis has shown the potential for stereoselective production of 1-ethoxy-2-propanol (B74678), achieving high enantiomeric excess. While currently limited by cost and reaction conditions for large-scale industrial use, this method is valuable for applications requiring high chiral purity.
The development of highly selective catalysts is crucial for producing high-purity this compound, which is essential for its use in specialized applications such as pharmaceuticals and electronics. atamankimya.com
Advanced Biotechnological Applications
While the primary applications of this compound have been in industrial solvents, coatings, and cleaners, emerging research points towards its potential in biotechnology. muscatchemical.comatamankimya.com The S-isomer of the related compound propylene glycol is produced through biotechnological routes, indicating the feasibility of using fermentation and biocatalysis for producing specific isomers of propylene glycol ethers. wikipedia.org
One potential application is in the formulation of agrochemicals. lerochem.eu The compound's properties as a solvent and its ability to act as a coupling agent could enhance the efficacy of pesticides and other agricultural products. atamankimya.comlerochem.eu
Additionally, the production of this compound has been observed during the fermentation process of sea buckthorn wine, where it contributes to the flavor profile. mdpi.com This finding opens up possibilities for its use as a flavoring agent or for its controlled production in other food and beverage applications.
Further research into the biocompatibility and specific interactions of this compound with biological systems could unveil new applications in drug delivery, enzyme stabilization, and other biomedical fields.
Integration with Artificial Intelligence and Machine Learning for Predictive Modeling
ML models can be trained on large datasets to predict the physicochemical properties of solvents and their mixtures, such as viscosity, density, and heat capacity. acs.orgmdpi.com This predictive capability can accelerate the screening of solvent candidates for specific applications, reducing the need for extensive and time-consuming experimental work. acs.org For example, machine learning can be used to solve complex solvent selection challenges by balancing selectivity, efficiency, and environmental impact. wisc.edu
Furthermore, deep learning models can be used to predict the results of analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) from more accessible data sources like Thermogravimetric Analysis (TGA) and Fourier-transform Infrared Spectroscopy (FT-IR), which could streamline quality control in the production of this compound. mdpi.com
Table 1: Machine Learning in Chemical Applications
| Application Area | Machine Learning Technique | Potential Impact on this compound |
|---|---|---|
| Solvent Screening | Bayesian Experimental Design, Neural Networks | Faster identification of optimal solvent mixtures for various applications. wisc.eduresearchgate.net |
| Property Prediction | Graph Neural Networks, Random Forests | Accurate prediction of physicochemical properties, reducing experimental costs. chemrxiv.org |
| Synthesis Optimization | Deep Q-Networks, Monte Carlo Tree Search | More efficient and selective synthesis processes with higher yields. acs.org |
Sustainable Production and Circular Economy Initiatives
In line with the growing emphasis on green chemistry and the circular economy, future research on this compound will increasingly focus on sustainable production methods and end-of-life management. mlsu.ac.inenergy.gov The principles of green chemistry, such as waste prevention and the use of renewable feedstocks, are guiding the development of new synthetic routes. imist.ma
One approach is the utilization of bio-based raw materials. As 1-alkenes and terminal alcohols can be derived from biomass, processes like the hydroalkoxylation over zeolite catalysts offer a pathway to "green" ethers. researchgate.net The use of bio-ethanol as a feedstock for this compound production is a key step towards a more sustainable process.
The concept of a circular economy, which aims to minimize waste and maximize the use of resources, is also gaining traction in the chemical industry. mdpi.comrsc.org This involves designing products and processes that allow for the recycling and upcycling of materials. For solvents like this compound, this could involve developing efficient recovery and purification methods from waste streams.
Furthermore, research into the use of waste materials as feedstocks for chemical production is a promising area. For instance, waste plastics can be converted into valuable fuels and chemicals through processes like pyrolysis. researchgate.net Exploring pathways to synthesize this compound or its precursors from such waste streams would contribute significantly to a circular economy.
Q & A
Q. What are the recommended analytical methods for characterizing the purity of 2-Ethoxy-1-propanol in laboratory settings?
Gas chromatography (GC) coupled with mass spectrometry (MS) is widely used for purity assessment. Ensure calibration with certified reference standards and validate retention times against known spectra. For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to analyze functional groups and molecular integrity .
Q. How should researchers handle this compound to mitigate acute toxicity risks?
Use fume hoods to avoid inhalation exposure and wear nitrile gloves (EN 374 certified) to prevent skin contact. In case of exposure, follow OSHA-recommended first aid: rinse eyes with water for 15 minutes, wash skin with soap, and seek medical attention for persistent symptoms .
Q. What experimental strategies are recommended for synthesizing this compound?
Etherification of propylene glycol with ethyl bromide under alkaline conditions is a common method. Optimize reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 glycol-to-alkylating agent) to minimize by-products like di-ether derivatives. Monitor reaction progress via thin-layer chromatography (TLC) .
Q. How can researchers assess the stability of this compound under varying storage conditions?
Conduct accelerated stability studies by exposing the compound to elevated temperatures (40°C) and humidity (75% RH) for 6–12 months. Analyze degradation products using high-performance liquid chromatography (HPLC) and compare to baseline purity data. Store in amber glass under inert gas to prevent oxidation .
Advanced Research Questions
Q. What methodological approaches resolve contradictions in carcinogenicity data for this compound?
Design longitudinal in vivo studies using rodent models to evaluate dose-dependent effects (OECD TG 451). Cross-reference results with epidemiological data from occupational exposure studies, such as biomonitoring of urinary metabolites (e.g., ethoxypropionic acid). Address confounding variables (e.g., co-exposure to other glycol ethers) using multivariate regression analysis .
Q. How can metabolic pathways of this compound be elucidated in mammalian systems?
Use isotope-labeled (¹⁴C) this compound in vitro with liver microsomes to identify primary metabolites via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Compare metabolic profiles across species (rat vs. human) to extrapolate toxicity risks .
Q. What strategies are effective for evaluating the environmental persistence of this compound?
Perform OECD 301F biodegradation tests in activated sludge to measure biological oxygen demand (BOD). Complement with soil column studies to assess mobility and potential groundwater contamination. Use predictive modeling (e.g., EPI Suite) to estimate bioaccumulation potential in absence of empirical data .
Q. How can researchers optimize solvent recovery processes for this compound in green chemistry applications?
Implement fractional distillation with a high-efficiency packed column to separate this compound from reaction mixtures. Integrate membrane filtration to remove particulates and ionic impurities. Calculate life-cycle assessment (LCA) metrics to validate sustainability claims .
Data Gaps and Methodological Challenges
Q. What experimental designs address the lack of ecotoxicological data for this compound?
Conduct acute toxicity tests on model aquatic organisms (Daphnia magna, algae) per OECD 202 and 201 guidelines. For chronic effects, use fish embryo toxicity tests (FET) to determine NOEC/LOEC values. Prioritize data generation for PBT/vPvB assessments under REACH .
Q. How can computational tools enhance hazard prediction for this compound?
Apply quantitative structure-activity relationship (QSAR) models (e.g., TEST, VEGA) to predict mutagenicity and endocrine disruption potential. Validate predictions against in vitro assays (Ames test, ER/AR binding assays) to refine model accuracy .
Q. Notes
- References : Ensure citations align with regulatory guidelines (OSHA, OECD, REACH) and peer-reviewed toxicology studies.
- Safety Compliance : Always adhere to GHS hazard classifications (e.g., H302, H315) during handling and disposal .
- Data Interpretation : Cross-validate findings using orthogonal analytical methods (e.g., GC-MS + NMR) to minimize false positives/negatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
